2-bromo-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether
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Overview
Description
2-bromo-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether is a complex organic compound that features a piperazine ring substituted with a 3-bromo-4-methoxyphenylsulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Sulfonylation: Introduction of a sulfonyl group to the aromatic ring.
Coupling: Formation of the piperazine ring and attachment of the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
2-bromo-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
2-bromo-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19BrN2O3S |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H19BrN2O3S/c1-23-17-8-7-15(13-16(17)18)24(21,22)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
InChI Key |
SQAXRZGAYPXCBU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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